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Compound of Interest

Compound Name: (2)-SU5614

Cat. No.: B1684612

This technical guide provides a comprehensive overview of the synthesis and purification of
(Z2)-SU5614, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended
for researchers, scientists, and professionals in the field of drug development. (Z)-SU5614, with
the chemical name (32)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-
indol-2-one, is a molecule of significant interest for its potential therapeutic applications in
oncology.

Overview of (Z)-SU5614

(Z)-SU5614 is a small molecule inhibitor that primarily targets the FLT3 receptor tyrosine
kinase.[1] Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making
it a crucial therapeutic target.[1] SU5614 has been shown to selectively induce growth arrest,
apoptosis, and cell cycle arrest in cancer cell lines expressing constitutively activated FLT3.
Beyond FLT3, it also exhibits inhibitory activity against other receptor tyrosine kinases such as
VEGFR-2 and c-kit, suggesting a broader anti-angiogenic and anti-tumor potential.

Chemical Properties of (Z)-SU5614
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Property Value

Molecular Formula C15H13CIN20
Molecular Weight 272.73 g/mol

CAS Number 1055411-66-7
Appearance Orange-red solid
Purity (Commercial) >95% to >99% (HPLC)
Solubility Soluble in DMSO

Synthetic Pathway

The synthesis of (Z)-SU5614 is achieved through a convergent approach, culminating in the
condensation of two key intermediates: 5-chloro-2-oxindole and 3,5-dimethyl-1H-pyrrole-2-
carbaldehyde. The overall synthetic workflow is depicted below.

Synthesis of 5-chloro-2-oxindole

5-chloroindole Protection (e.g., Acylation) Oxidation

Synthesis of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Final Condensation and Purification
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Figure 1: Overall synthetic workflow for (Z)-SU5614.

Experimental Protocols
Synthesis of 5-chloro-2-oxindole

Method: Oxidation of 5-chloroindole.
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Materials:

5-chloroindole

N-Bromosuccinimide (NBS)

tert-Butanol

Water

Hydrochloric acid (HCI)

Procedure:

Dissolve 5-chloroindole in a mixture of tert-butanol and water.

e Cool the solution to 0 °C in an ice bath.

e Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5
°C.

 Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with a solution of sodium sulfite.
 Acidify the mixture with hydrochloric acid to precipitate the product.

« Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-chloro-2-
oxindole.

Synthesis of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Method: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.
Materials:

e 2,4-dimethylpyrrole
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Phosphorus oxychloride (POCI3)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)

Sodium acetate

Procedure:

In a flask cooled to 0 °C, slowly add phosphorus oxychloride to N,N-dimethylformamide to
form the Vilsmeier reagent.

Dissolve 2,4-dimethylpyrrole in dichloromethane and add it dropwise to the Vilsmeier reagent
at0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Pour the reaction mixture onto crushed ice and then neutralize with a saturated solution of
sodium acetate.

Extract the product with dichloromethane.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization from
a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-1H-pyrrole-2-
carbaldehyde.

Synthesis of (Z)-SU5614

Method: Aldol condensation of 5-chloro-2-oxindole and 3,5-dimethyl-1H-pyrrole-2-

carbaldehyde.

Materials:

5-chloro-2-oxindole
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e 3,5-dimethyl-1H-pyrrole-2-carbaldehyde

e Ethanol

» Piperidine (as a basic catalyst)

Procedure:

e Suspend 5-chloro-2-oxindole and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde in ethanol.

e Add a catalytic amount of piperidine to the suspension.

o Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
e Upon completion, cool the reaction mixture to room temperature.

e The product will precipitate out of the solution.

 Filter the solid, wash with cold ethanol, and dry under vacuum to obtain crude (Z)-SU5614.

Purification Protocol

The crude (Z)-SU5614 can be purified by recrystallization or column chromatography to
achieve high purity.

Recrystallization:

» Dissolve the crude (Z)-SU5614 in a minimal amount of a hot solvent in which it is sparingly
soluble at room temperature (e.g., a mixture of DMSO and ethanol or acetic acid).

 Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to
induce crystallization.

« Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:

o Stationary Phase: Silica gel (230-400 mesh)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1684612?utm_src=pdf-body
https://www.benchchem.com/product/b1684612?utm_src=pdf-body
https://www.benchchem.com/product/b1684612?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane/methanol. The
optimal eluent composition should be determined by TLC analysis.

e Procedure:

o

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

[¢]

Load the solution onto a pre-packed silica gel column.

Elute the column with the chosen mobile phase, collecting fractions.

[e]

[e]

Monitor the fractions by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent under reduced pressure to yield
purified (Z)-SU5614.

(¢]

Purity Assessment: The purity of the final product should be assessed by High-Performance
Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

Step Product Typical Yield (%) Purity (%)

1 5-chloro-2-oxindole 70-85 >08

3,5-dimethyl-1H-

2 pyrrole-2- 60-75 >98
carbaldehyde
3 (2)-SU5614 (crude) 65-80 >90
- 80-90 (purification
4 (Z)-SU5614 (purified) eld) >99 (HPLC)
yie

Signaling Pathway Inhibition

(Z)-SU5614 exerts its biological effects by inhibiting key signaling pathways involved in cell
proliferation, survival, and angiogenesis. The primary target is the FLT3 signaling pathway.
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Figure 2: Inhibition of the FLT3 signaling pathway by (Z)-SU5614.

Upon binding of its ligand, the FLT3 receptor dimerizes and autophosphorylates, initiating
downstream signaling cascades including the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways.
These pathways are critical for cell proliferation and survival. (Z)-SU5614 competitively binds to
the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and
subsequent activation of downstream signaling molecules. This blockade ultimately leads to the
inhibition of cancer cell growth and induction of apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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